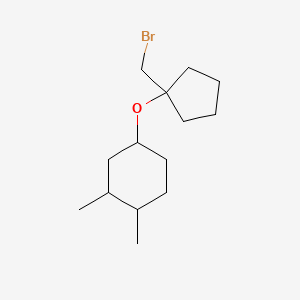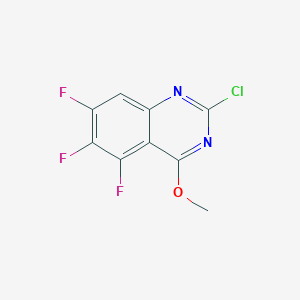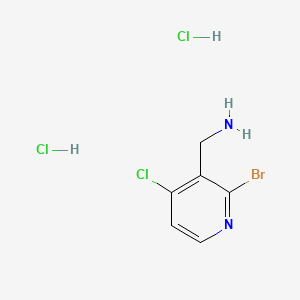
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrClN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloropyridine.
Reaction with Methanamine: The 2-bromo-4-chloropyridine is reacted with methanamine under controlled conditions to form the desired product.
Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial production methods may involve similar steps but are scaled up to produce larger quantities. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure maximum yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(4-Chloropyridin-3-yl)methanamine dihydrochloride: Similar structure but lacks the bromine atom.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms.
(4-Bromopyridin-2-yl)methanamine dihydrochloride: Similar structure but with different positioning of chlorine and bromine atoms .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C6H8BrCl3N2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2-bromo-4-chloropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-6-4(3-9)5(8)1-2-10-6;;/h1-2H,3,9H2;2*1H |
Clave InChI |
MFIXIVRUWNOWPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)CN)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



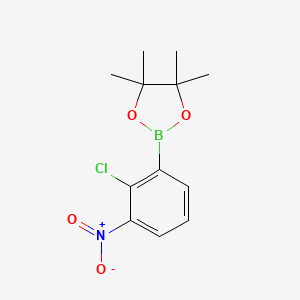

![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
amine hydrochloride](/img/structure/B13472838.png)
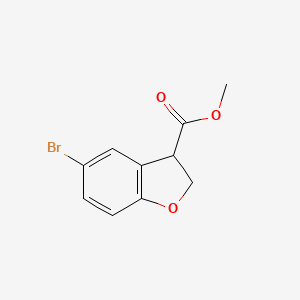
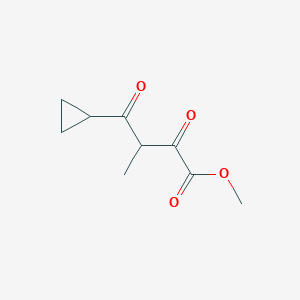
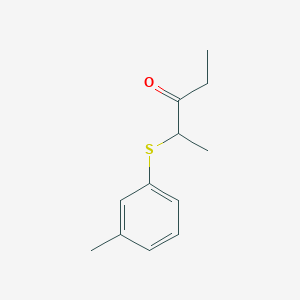
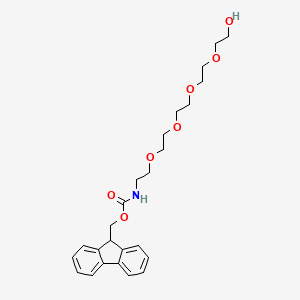
![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)
